

Commercial availability of Zafirlukast-13C,d3 for research

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Compound of Interest

Compound Name: Zafirlukast-13C,d3

Cat. No.: B12421790

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Zafirlukast-13C,d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, technical specifications, and research applications of **Zafirlukast-13C,d3**. This stable isotope-labeled internal standard is a crucial tool for the accurate quantification of the asthma therapeutic, zafirlukast, in complex biological matrices.

Commercial Availability

Zafirlukast-13C,d3 is available for research purposes from various specialized chemical suppliers. Key vendors include:

- Clinivex: Lists **Zafirlukast-13C,d3** as a reference standard intended for laboratory and research use only.^[1] They provide recommended storage conditions on the product label and Certificate of Analysis (COA).^[1]
- MedchemExpress: Offers **Zafirlukast-13C,d3** among other isotopically labeled forms of Zafirlukast.^[2] Their products are designated for research use only and are not for human or household use.

It is important to note that while the availability is confirmed, detailed public-facing Certificates of Analysis with specific batch data on purity and isotopic enrichment for **Zafirlukast-13C,d3** are not readily available from online searches. Researchers should request this information directly from the supplier upon inquiry or purchase.

Physicochemical and Pharmacokinetic Properties

While specific data for **Zafirlukast-13C,d3** is limited, the properties of the parent compound, Zafirlukast, provide a strong reference.

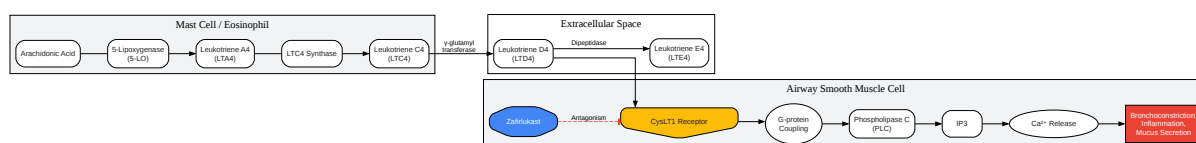
Property	Value	Source
Molecular Formula	C ₃₁ H ₃₃ N ₃ O ₆ S	[3][4][5]
Molecular Weight	575.7 g/mol	[3][4][5]
Appearance	White to pale yellow amorphous powder	[3][4]
Solubility	Practically insoluble in water; slightly soluble in methanol; freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.	[4][6]
Protein Binding	>99% (predominantly to albumin)	[4][6]
Metabolism	Hepatic (primarily by CYP2C9)	[4]
Elimination Half-Life	Approximately 10 hours	[4]
Excretion	Primarily fecal	[4]

Mechanism of Action: Targeting the Leukotriene Pathway

Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory mediators that play a key role

in the pathophysiology of asthma. By blocking the CysLT1 receptor, Zafirlukast inhibits the downstream effects of these leukotrienes, which include bronchoconstriction, increased vascular permeability, and mucus secretion.

The following diagram illustrates the leukotriene signaling pathway and the point of intervention for Zafirlukast.



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Caption: Leukotriene signaling pathway and Zafirlukast's mechanism of action.

Experimental Protocols: Bioanalytical Quantification of Zafirlukast

Zafirlukast-13C,d3 is an ideal internal standard for the quantification of zafirlukast in biological samples, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, leading to high accuracy and precision.

Below is a generalized experimental protocol for the determination of zafirlukast in human plasma, which can be adapted for specific research needs.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add 10 μ L of **Zafirlukast-13C,d3** internal standard working solution (concentration to be optimized based on expected analyte levels).
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

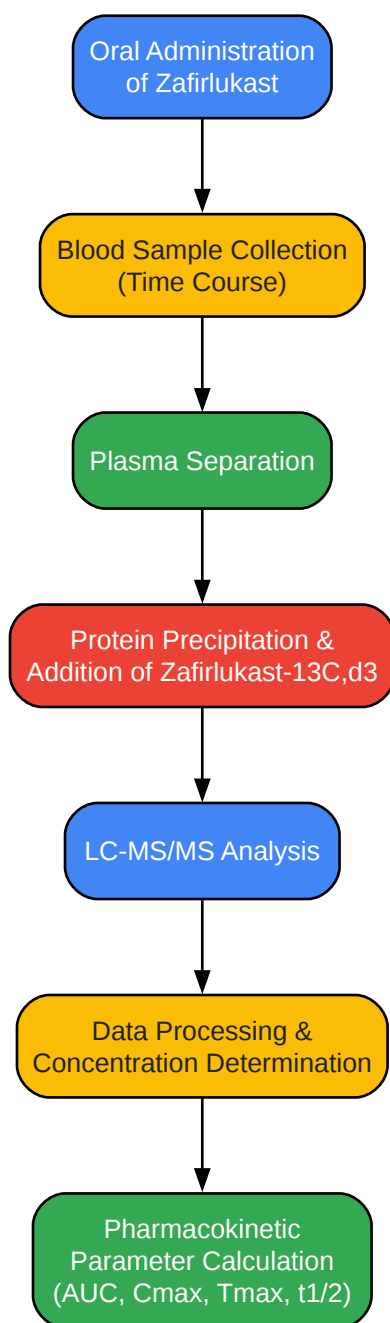
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m) is suitable.
 - Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Zafirlukast: Precursor ion (Q1) m/z 576.2 \rightarrow Product ion (Q3) m/z 463.2
 - **Zafirlukast-13C,d3** (Internal Standard): Precursor ion (Q1) m/z 580.2 \rightarrow Product ion (Q3) m/z 467.2 (These transitions are predicted and should be optimized experimentally).

- Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.

3. Data Analysis

- Quantify the concentration of zafirlukast in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar biological matrix.

The following diagram outlines the typical workflow for a pharmacokinetic study of Zafirlukast.



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Caption: Workflow for a Zafirlukast pharmacokinetic study.

Conclusion

Zafirlukast-13C,d3 is a commercially available and indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays allows for the reliable and accurate quantification of zafirlukast in various

biological matrices. While detailed product specifications should be obtained directly from suppliers, the information provided in this guide serves as a valuable resource for planning and executing research involving this important compound.

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